molecular formula C15H17N B6319062 N-Benzyl-3,5-dimethylaniline CAS No. 124043-95-4

N-Benzyl-3,5-dimethylaniline

Cat. No.: B6319062
CAS No.: 124043-95-4
M. Wt: 211.30 g/mol
InChI Key: HOASIFFHQIOFSU-UHFFFAOYSA-N
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Description

Significance of N-Alkyl Aromatic Amines in Organic Chemistry

N-alkyl aromatic amines are a crucial class of organic compounds characterized by an alkyl group and an aromatic ring attached to a central nitrogen atom. sundarbanmahavidyalaya.in Their importance stems from their versatile applications as building blocks and intermediates in the synthesis of a wide array of products, including pharmaceuticals, agrochemicals, dyes, and polymers. researchgate.netresearchgate.net The presence of the nitrogen atom with its lone pair of electrons imparts basicity and nucleophilicity to these molecules, enabling them to participate in a variety of chemical reactions. chemistrystudent.com The nature of the alkyl and aryl substituents significantly influences the electronic and steric properties of the amine, thereby modulating its reactivity and physical characteristics. fiveable.me

Structural Characteristics and Chemical Relevance of N-Benzyl-3,5-dimethylaniline

This compound features a benzyl (B1604629) group and a 3,5-dimethylphenyl group attached to a nitrogen atom. This specific arrangement of a secondary benzylic amine with a sterically hindered aniline (B41778) ring presents a unique combination of electronic and steric properties. The benzyl group can participate in various reactions, while the dimethyl-substituted aniline ring influences the nucleophilicity and basicity of the nitrogen atom. The methyl groups at the 3 and 5 positions of the aniline ring exert an electron-donating inductive effect, which can modulate the reactivity of the aromatic ring and the nitrogen center. chemistrystudent.com

Table 1: Physical and Chemical Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical Form
This compound124043-95-4C15H17N211.30Orange oil
3,5-Dimethylaniline (B87155)108-69-0C8H11N121.18Dark brown liquid
N-Benzylaniline103-32-2C13H13N183.25Yellow solid
N,N-Dimethylbenzylamine103-83-3C9H13N135.21Colorless to light yellow liquid

Note: Data sourced from multiple references. rsc.orgnih.govsigmaaldrich.comchemical-suppliers.eu

Historical Development and Early Academic Investigations of Related Aniline Derivatives

The study of aniline and its derivatives dates back to the 19th century, with significant advancements in their synthesis and understanding of their chemical behavior. wikipedia.org The reduction of nitroaromatics to form anilines was a pivotal discovery, enabling the large-scale production of these compounds for the burgeoning dye industry. wikipedia.org Early research focused on understanding the basicity of anilines and their reactivity in electrophilic substitution reactions. wikipedia.org The development of reactions like diazotization further expanded the synthetic utility of aniline derivatives, allowing for the introduction of a wide range of functional groups onto the aromatic ring. sundarbanmahavidyalaya.inwikipedia.org These foundational studies on simpler aniline derivatives laid the groundwork for investigating more complex structures like this compound.

Scope and Current Research Landscape Pertaining to this compound

Current research involving this compound and related N-alkylated aromatic amines is diverse. One area of focus is the development of efficient and environmentally friendly synthetic methods. For instance, direct electrochemical reductive amination has been reported as a high-yield method for synthesizing this compound. rsc.org Other research explores the use of these compounds as intermediates in the synthesis of more complex molecules. For example, derivatives of this compound have been used in the synthesis of other organic compounds. smolecule.comscbio.cn Spectroscopic studies, such as time-resolved photoelectron imaging, have been employed to investigate the electronic relaxation dynamics of related molecules like 3,5-dimethylaniline and N,N-dimethylaniline, providing insights into their fundamental photophysical properties. researchgate.net

Table 2: Research Highlights Involving this compound and Related Amines

Research AreaKey Findings
Synthesis An electrochemical method for the synthesis of this compound has been developed, achieving a 98% yield. rsc.org
Reactivity N,N-dimethylbenzylamine, a related tertiary amine, is used as a catalyst in the formation of polyurethane foams and epoxy resins. chemicalbook.com
Spectroscopy Studies on the ultraviolet relaxation dynamics of 3,5-dimethylaniline reveal insights into its excited state behavior. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-3,5-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N/c1-12-8-13(2)10-15(9-12)16-11-14-6-4-3-5-7-14/h3-10,16H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOASIFFHQIOFSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for N Benzyl 3,5 Dimethylaniline and Its Derivatives

N-Alkylation Strategies

The introduction of a benzyl (B1604629) group to the nitrogen atom of 3,5-dimethylaniline (B87155) is a key transformation for the synthesis of the target compound. Various N-alkylation strategies have been developed to achieve this, ranging from classical to modern catalytic methods.

Direct Reductive Amination Approaches Utilizing 3,5-Dimethylaniline and Benzaldehyde (B42025) Derivatives

Direct reductive amination is a highly efficient one-pot method for the synthesis of N-Benzyl-3,5-dimethylaniline. This reaction involves the condensation of 3,5-dimethylaniline with a benzaldehyde derivative to form a Schiff base intermediate, which is then reduced in situ to the desired tertiary amine. researchgate.net

A variety of reducing agents can be employed for this transformation. The Borch reductive amination, for instance, utilizes sodium cyanoborohydride (NaBH3CN) under mildly acidic conditions. alfa-chemistry.com Other borohydride (B1222165) reagents like sodium triacetoxyborohydride (B8407120) and even ammonia-borane have also been successfully used. researchgate.netacs.org The choice of reducing agent can influence the reaction conditions and substrate scope. For example, a catalyst- and solvent-free approach using pinacolborane has been reported for the reductive amination of 3,5-dimethylaniline with 4-chlorobenzaldehyde, affording N-(4-chlorobenzyl)-3,5-dimethylaniline in high yield. rsc.org

Heterogeneous catalysts, such as palladium supported on various materials, have also been explored for reductive amination, often using molecular hydrogen as the reductant. semanticscholar.orgtandfonline.com These methods offer advantages in terms of catalyst recyclability and simplified product purification.

Below is a table summarizing various reductive amination conditions for the synthesis of this compound and its derivatives:

AmineAldehydeReducing Agent/CatalystSolventTemperatureYield
3,5-DimethylanilineBenzaldehydeHBpinneatRoom Temp-
3,5-Dimethylaniline4-ChlorobenzaldehydeHBpinneatRoom Temp91% rsc.org
Aniline (B41778)BenzaldehydePd/NiO, H2---
CyclohexylamineBenzaldehydePd/NiO, H2--High tandfonline.com

Nucleophilic Substitution Reactions with Benzyl Halides and 3,5-Dimethylaniline

The reaction of 3,5-dimethylaniline with a benzyl halide, such as benzyl bromide or benzyl chloride, is a classical and straightforward approach for the synthesis of this compound. This reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of the aniline attacks the electrophilic benzylic carbon of the halide, displacing the halogen atom. smolecule.comneetprep.com

The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct, thereby driving the reaction to completion. neetprep.com The choice of solvent and reaction temperature can influence the rate and efficiency of the reaction. The reactivity of the benzyl halide follows the order of RI > RBr > RCl. neetprep.com While effective, this method can sometimes lead to the formation of quaternary ammonium (B1175870) salts as over-alkylation products, particularly if the reaction conditions are not carefully controlled. neetprep.com

Transition Metal-Catalyzed Coupling Reactions for this compound Synthesis

Transition metal-catalyzed reactions have emerged as powerful tools for the formation of C-N bonds, offering high efficiency and selectivity. Palladium-based catalysts are commonly employed for the N-arylation of amines, a reaction known as the Buchwald-Hartwig amination. acs.org While typically used for forming aryl-nitrogen bonds, variations of this methodology can be adapted for N-benzylation.

For instance, palladium catalysts in combination with specific ligands can facilitate the coupling of anilines with benzyl alcohols. uni-bayreuth.de Manganese complexes have also been investigated for the dehydrogenative coupling of benzyl alcohol with amines to form the corresponding imine, which can then be reduced to the amine. dtu.dk Furthermore, yttrium catalysts have been shown to catalyze the ortho-selective C-H addition of N,N-dimethylanilines to alkenes, representing a novel approach to functionalized aniline derivatives. rsc.org These advanced catalytic systems provide alternative routes to this compound and its derivatives, often with high atom economy and functional group tolerance. frontiersin.org

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This includes the use of environmentally benign solvents, catalysts, and reagents, as well as minimizing waste generation. walisongo.ac.id

Synthesis of the 3,5-Dimethylaniline Precursor

The availability of the starting material, 3,5-dimethylaniline, is crucial for the synthesis of its N-benzylated derivative.

Catalytic Dehydrogenation of Cyclohexenone Oxime Precursors

An innovative route to 3,5-dimethylaniline involves the catalytic dehydrogenation of 3,5-dimethyl-cyclohexenone oxime in the gaseous phase. google.comgoogle.com This process utilizes a catalyst containing a noble metal from the 8th subgroup of the Periodic Table, such as palladium or platinum, supported on materials like silica (B1680970) or alumina. google.com The reaction is typically carried out at elevated temperatures, ranging from 200°C to 500°C. google.comgoogle.com

This method provides an alternative to the traditional synthesis of 3,5-dimethylaniline, which often involves the reaction of symmetric m-xylenol with ammonia (B1221849) at high temperature and pressure. google.comgoogle.com The catalytic dehydrogenation of the cyclohexenone oxime precursor can offer advantages in terms of avoiding harsh reaction conditions and dependence on coal tar-derived starting materials. google.com

Below is a table summarizing the conditions for the catalytic dehydrogenation of 3,5-dimethyl-cyclohexenone oxime:

CatalystSupportTemperature Range (°C)
Palladium or PlatinumSiO₂, Al₂O₃, or zeolites200 - 500 google.com
Palladium or Platinum or mixtures thereof-270 - 380 google.comgoogle.com

Reduction of Nitroaromatic Compounds

A primary route to synthesizing the 3,5-dimethylaniline core, the immediate precursor to this compound, involves the reduction of its corresponding nitroaromatic compound, 1,3-dimethyl-5-nitrobenzene. This transformation is a fundamental process in industrial and laboratory synthesis, with modern methodologies focusing on catalytic hydrogenation for improved efficiency and environmental performance.

The catalytic transfer hydrogenation of dimethyl-nitrobenzene to dimethyl-aniline has been studied extensively. airccse.com Aromatic amines are crucial intermediates for a variety of chemical products, and their synthesis via the reduction of nitro compounds is a common pathway. airccse.com Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Nickel on alumina-silicate is a preferred method. airccse.comsciencepublishinggroup.com

Key parameters influencing the reaction include temperature, hydrogen pressure, substrate concentration, and catalyst loading. Studies have shown that for the hydrogenation of dimethyl-nitrobenzene over a 5% Pd/C catalyst, the reaction rate exhibits a near first-order dependence on both the substrate concentration and hydrogen pressure. airccse.com Increasing the reaction temperature, pressure, and catalyst weight generally enhances the catalytic activity and conversion rate. airccse.comsciencepublishinggroup.com For instance, using a Nickel catalyst, the hydrogenation of dimethyl-nitrobenzene in ethanol (B145695) has been studied in a temperature range of 343–403 K and a pressure range of 4–10 bar H₂, yielding dimethyl-aniline as the sole product. sciencepublishinggroup.com At 403 K, a conversion rate of over 97% was achieved under specific conditions. airccse.com

Catalyst SystemSubstrateConditionsProductYieldReference
5% Pd/CDimethyl-nitrobenzeneEthanol, 403 KDimethyl-aniline>97% Conversion airccse.com
Ni on alumina-silicateDimethyl-nitrobenzeneEthanol, 343-403 K, 4-10 bar H₂Dimethyl-anilineHigh Conversion sciencepublishinggroup.com

This table summarizes catalytic systems for the reduction of dimethyl-nitrobenzene.

Alkylation of Aniline Derivatives

The most direct route to this compound is the N-alkylation of 3,5-dimethylaniline. Advanced methodologies for this transformation often utilize the "borrowing hydrogen" or "hydrogen autotransfer" strategy. uni-bayreuth.deunivie.ac.at This atom-economical process involves the in-situ oxidation of an alcohol (the alkylating agent) to an aldehyde or ketone, which then undergoes a condensation reaction with the amine, followed by reduction of the resulting imine. The hydrogen for the reduction step is "borrowed" from the initial alcohol oxidation and returned in the final step, with water being the only byproduct. univie.ac.at

The synthesis of this compound has been successfully achieved using this methodology. In a typical procedure, 3,5-dimethylaniline is reacted with benzyl alcohol in the presence of a transition-metal catalyst and a base. uni-bayreuth.dersc.org For example, a cobalt-catalyzed reaction using KOtBu as the base in toluene (B28343) at 80 °C for 24 hours has been reported. uni-bayreuth.de Another study details the synthesis using an iridium-based catalyst, yielding the product in 82%. rsc.org These reactions highlight the utility of earth-abundant metals and pincer-type complexes in facilitating these efficient C-N bond formations. univie.ac.at

Catalyst SystemAmine SubstrateAlkylating AgentConditionsProductYieldReference
Cobalt Pre-catalyst3,5-DimethylanilineBenzyl alcoholKOtBu, Toluene, 80°C, 24hThis compound- uni-bayreuth.de
(N,O)-PLY3,5-DimethylanilineBenzyl alcohol-This compound82% rsc.org
NHC-Ir(III) ComplexAnilineBenzyl alcoholtBuOK, 120°C, 20hN-Benzylaniline80% acs.org

This table presents various catalytic systems for the N-alkylation of aniline derivatives.

Purification and Isolation Methodologies in this compound Synthesis

After the synthesis is complete, the target compound must be isolated from the reaction mixture, which may contain unreacted starting materials, catalysts, and byproducts. The purification of this compound and similar compounds typically involves a combination of standard organic chemistry techniques.

A common workflow includes:

Quenching and Extraction: The reaction is often stopped by adding water. uni-bayreuth.de The product is then extracted from the aqueous phase into an immiscible organic solvent, such as diethyl ether, ethyl acetate (B1210297), or dichloromethane. google.com The organic layers are combined for further processing.

Washing: The combined organic phase may be washed with a brine solution (saturated aqueous NaCl) to remove residual water and some water-soluble impurities. rsc.org

Drying and Concentration: The organic solution is dried over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄). rsc.org After filtering off the drying agent, the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. google.comrsc.org

Chromatography: The most frequently cited method for final purification is column chromatography on silica gel. rsc.orgacs.org A solvent system (eluent) of appropriate polarity is chosen to separate the desired product from impurities. Common eluents for N-benzylanilines include mixtures of non-polar and polar solvents, such as hexane (B92381)/ethyl acetate or hexane/diethyl ether. rsc.orgrsc.orgrsc.org For this compound, an eluent of 2% ethyl acetate in hexane has been reported. rsc.org

The purity of the final product is then confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org

Chemical Reactivity and Transformation Mechanisms of N Benzyl 3,5 Dimethylaniline

Aromatic Ring Reactivity and Substitutions

The aromatic ring of the 3,5-dimethylaniline (B87155) portion of N-Benzyl-3,5-dimethylaniline is activated towards electrophilic attack due to the electron-donating nature of the amino group and the two methyl groups.

In electrophilic aromatic substitution, the existing substituents on the benzene (B151609) ring direct the position of the incoming electrophile. Both the amino group and alkyl groups are activating and direct incoming electrophiles to the ortho and para positions. organicchemistrytutor.comyoutube.comunizin.orgyoutube.comlibretexts.org The amino group is a strong activating group, making the positions ortho (2 and 6) and para (4) to it particularly electron-rich. The methyl groups at positions 3 and 5 further activate the ring. Consequently, electrophilic substitution on this compound is expected to occur predominantly at the ortho and para positions relative to the amino group.

ElectrophileReagentConditionsMajor Product(s)
Nitronium ion (NO₂⁺)HNO₃/H₂SO₄Cold4-Nitro-N-benzyl-3,5-dimethylaniline and 2-Nitro-N-benzyl-3,5-dimethylaniline
Bromonium ion (Br⁺)Br₂/FeBr₃-4-Bromo-N-benzyl-3,5-dimethylaniline and 2-Bromo-N-benzyl-3,5-dimethylaniline
Sulfonium ion (SO₃H⁺)SO₃/H₂SO₄-This compound-4-sulfonic acid and this compound-2-sulfonic acid

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgunblog.frorganic-chemistry.orgbaranlab.orgharvard.edu In this reaction, a directing metalation group (DMG) on the aromatic ring complexes with an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium species can then react with an electrophile. wikipedia.org Tertiary amine groups can serve as effective DMGs. wikipedia.orgorganic-chemistry.org For this compound, the nitrogen atom can direct lithiation to the C2 and C6 positions. The choice of organolithium reagent and reaction conditions is critical for achieving high regioselectivity. researchgate.net For example, lithiation of N-benzylpivalamide with t-BuLi can lead to a mixture of ring and side-chain lithiation. researchgate.net

Directing GroupOrganolithium ReagentElectrophileProduct
N-Benzylaminon-ButyllithiumCO₂2-Carboxy-N-benzyl-3,5-dimethylaniline
N-Benzylaminosec-Butyllithium/TMEDA(CH₃)₃SiCl2-(Trimethylsilyl)-N-benzyl-3,5-dimethylaniline

Functionalization of the Benzyl (B1604629) Moiety

The benzyl group of this compound offers a prime site for chemical modification, most notably through directed ortho-metalation (DoM). This strategy leverages the coordinating ability of the tertiary amine to direct a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium, to selectively deprotonate the ortho position of the benzyl ring. wikipedia.org

The mechanism involves the Lewis basic nitrogen atom of the amine coordinating to the lithium cation of the organolithium reagent. This brings the highly basic alkyl group into proximity with one of the ortho C-H bonds of the benzyl ring, facilitating its deprotonation to form a stable aryllithium intermediate. wikipedia.org This intermediate can then be trapped by a variety of electrophiles, leading to the introduction of a wide range of functional groups exclusively at the ortho position. This method's high regioselectivity is a significant advantage over traditional electrophilic aromatic substitution, which would typically yield a mixture of ortho and para products. wikipedia.org

ElectrophileFunctional Group IntroducedResulting Product Class
CO₂ (Carbon dioxide), then H₃O⁺-COOHCarboxylic Acid
DMF (Dimethylformamide), then H₃O⁺-CHOAldehyde
I₂ (Iodine)-IAryl Iodide
(CH₃)₃SiCl (Trimethylsilyl chloride)-Si(CH₃)₃Silylarene
R₂PCl (Diorganophosphorus chloride)-PR₂Phosphine (B1218219)

Oxidation and Reduction Pathways of this compound

The oxidation of this compound can proceed via several pathways, primarily targeting the nitrogen atom and the benzylic carbon. The specific outcome is highly dependent on the oxidant used and the reaction conditions.

Oxidative N-Debenzylation: A common and synthetically useful transformation is the cleavage of the N-benzyl bond. This can be achieved using various oxidizing agents, such as ceric ammonium (B1175870) nitrate (B79036) (CAN). st-andrews.ac.ukox.ac.ukresearchgate.net The reaction is chemoselective, often leaving other sensitive functional groups like O-benzyl ethers and esters intact. ox.ac.ukresearchgate.net The mechanism is believed to involve an initial single-electron transfer from the nitrogen atom to the oxidant, forming a nitrogen radical cation. Subsequent fragmentation or hydrolysis leads to the formation of 3,5-dimethylaniline and benzaldehyde (B42025). Another method involves the use of potassium tert-butoxide in DMSO with an oxygen atmosphere, which proceeds via a proposed benzylic anion intermediate. researchgate.net

N-Oxidation: Oxidation can also occur directly at the nitrogen atom to form an N-oxide, particularly with reagents like hydrogen peroxide or peroxy acids. However, for secondary anilines, further oxidation to nitrones is a common pathway. nih.gov In the case of this compound, oxidation could potentially lead to a nitrone by formal oxidation of the benzylic C-H bond. rsc.org

Reduction Pathways: The reduction of this compound is less commonly explored than its oxidation. The aromatic rings are generally resistant to reduction under standard conditions. Catalytic hydrogenation (e.g., using H₂ with a Pd, Pt, or Ni catalyst) under forcing conditions could potentially reduce the aromatic rings to their corresponding cyclohexyl derivatives. A more synthetically relevant reduction would be hydrogenolysis of the N-benzyl group, which cleaves the C-N bond to yield 3,5-dimethylaniline and toluene (B28343). This reaction is typically performed using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst.

Reaction TypeReagent(s)Major Product(s)Reference
Oxidative N-DebenzylationCeric Ammonium Nitrate (CAN)3,5-Dimethylaniline, Benzaldehyde st-andrews.ac.ukox.ac.uk
Oxidative N-DebenzylationKOtBu, DMSO, O₂3,5-Dimethylaniline researchgate.net
Oxidation to ImineI₂, Br₂, or Cl₂ in alkaline MeOHN-(3,5-dimethylphenyl)benzenemethanimine rsc.org
Reductive N-Debenzylation (Hydrogenolysis)H₂, Pd/C3,5-Dimethylaniline, Toluene researchgate.net

Derivatization Strategies for Structural Modification

This compound serves as a scaffold for further structural modification through several derivatization strategies. These reactions can target the nitrogen atom or the aniline (B41778) aromatic ring.

N-Centered Reactions:

Quaternization (Menschutkin Reaction): As a tertiary amine, the nitrogen atom can act as a nucleophile, reacting with alkyl halides (e.g., methyl iodide) to form a quaternary ammonium salt. semanticscholar.org This reaction typically follows an Sₙ2 mechanism.

Reaction with Chloroformates: Treatment with reagents like ethyl chloroformate can lead to the cleavage of the N-benzyl group, resulting in the formation of a carbamate (B1207046) derivative of the secondary amine (3,5-dimethylaniline). datapdf.com This provides an alternative to oxidative debenzylation.

Aniline Ring Functionalization:

Electrophilic Aromatic Substitution: The N-benzylamino group is an activating, ortho, para-directing group for electrophilic aromatic substitution. However, in this compound, the two methyl groups at positions 3 and 5 sterically block the adjacent ortho positions (2 and 4). Therefore, electrophilic substitution is strongly directed to the remaining activated positions, primarily the C4 (para) and C6 (ortho) positions. Reactions such as halogenation (with Br₂ or Cl₂), nitration (with HNO₃/H₂SO₄), and Friedel-Crafts acylation or alkylation would be expected to occur at these sites.

Reaction TypeReagent(s)Functional Group Added/ChangePosition of Modification
QuaternizationCH₃I (Methyl Iodide)Forms -N⁺(CH₃)(benzyl)-Nitrogen Atom
Debenzylation/Carbamate FormationClCOOEt (Ethyl Chloroformate)Replaces Benzyl with -COOEtNitrogen Atom
HalogenationBr₂ in AcOH-BrAniline Ring (C4, C6)
NitrationHNO₃, H₂SO₄-NO₂Aniline Ring (C4, C6)
Friedel-Crafts AcylationCH₃COCl, AlCl₃-COCH₃Aniline Ring (C4, C6)

Mechanistic Investigations of this compound Reactions

The mechanisms underlying the reactions of this compound are rooted in the principles of physical organic chemistry, with reaction kinetics and substituent effects providing critical insights.

Mechanism of Benzylation/Quaternization: The formation of quaternary ammonium salts from the reaction with alkyl halides, an extension of the Menschutkin reaction, has been studied kinetically. semanticscholar.orgresearchgate.net The reaction between N,N-dimethylaniline and benzyl chloride, an analogous system, shows first-order dependence on both the amine and the benzyl chloride. semanticscholar.org The rate is sensitive to the dielectric constant of the solvent, increasing in more polar solvents. This supports a bimolecular (Sₙ2) mechanism involving a polar, charge-separated transition state. semanticscholar.org A negative entropy of activation (ΔS*) indicates a more ordered transition state compared to the reactants, which is consistent with two molecules combining into one activated complex. semanticscholar.org

Mechanism of Oxidation: Mechanistic studies on the oxidation of related N-benzylanilines provide a framework for understanding these processes. rsc.org The oxidation with halogens in alkaline methanol (B129727) to form an imine is proposed to involve a rate-determining attack of a hypohalite species on both the nitrogen atom and a benzylic proton via a cyclic transition state. rsc.org This generates a zwitterion that rearranges and eliminates a hydrogen halide to give the final product. rsc.org Hammett plots for this reaction show a negative ρ value for substituents on the aniline ring (indicating positive charge buildup on the nitrogen in the transition state) and a small positive ρ value for substituents on the benzyl ring. rsc.org For oxidative N-debenzylation with reagents like CAN, the mechanism is widely accepted to proceed through a single-electron transfer (SET) pathway, forming a cation radical intermediate that subsequently fragments. researchgate.net

Mechanism of Directed ortho-Metalation: The mechanism is a classic example of a coordination-assisted deprotonation. The Lewis basic nitrogen atom coordinates to the Lewis acidic lithium ion of the organolithium reagent. This pre-coordination complex positions the alkyl base for a kinetically favored intramolecular proton abstraction from the nearest C-H bond, which is on the ortho-carbon of the benzyl ring. wikipedia.org This directed lithiation is significantly faster than deprotonation at other sites or addition to the aromatic ring.

Advanced Spectroscopic and Structural Elucidation Techniques for N Benzyl 3,5 Dimethylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural determination of N-Benzyl-3,5-dimethylaniline, offering detailed insights into its proton and carbon frameworks.

Proton (¹H) NMR Spectroscopy for Chemical Environment Analysis

Proton NMR (¹H NMR) spectroscopy of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to each unique proton environment within the molecule.

The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. figshare.comrsc.org The protons in the ortho, meta, and para positions of this monosubstituted ring often overlap, resulting in a complex signal corresponding to five protons. figshare.com

The protons on the 3,5-dimethylaniline (B87155) ring show characteristic signals in a more upfield region. The two equivalent protons at the C2 and C6 positions appear as a singlet at approximately δ 6.33 ppm. figshare.com The single proton at the C4 position is observed as a singlet around δ 6.44 ppm. figshare.com

A key singlet signal, integrating to two protons, is found at approximately δ 4.34 ppm, which is characteristic of the methylene (B1212753) (-CH₂) bridge connecting the benzyl group to the nitrogen atom. figshare.com The six protons of the two methyl (-CH₃) groups on the aniline (B41778) ring are magnetically equivalent and thus produce a sharp singlet at around δ 2.28 ppm. figshare.com A broad singlet, corresponding to the amine (N-H) proton, can be observed around δ 3.97 ppm; its chemical shift and appearance can be variable due to factors like concentration and solvent. figshare.com

Table 1: ¹H NMR Chemical Shift Data for this compound

Protons Chemical Shift (δ, ppm) Multiplicity Integration
Benzyl Aromatic 7.30 - 7.42 m 5H
Dimethylaniline Aromatic (C4-H) 6.44 s 1H
Dimethylaniline Aromatic (C2-H, C6-H) 6.33 s 2H
Methylene (-CH₂-) 4.34 s 2H
Amine (-NH-) 3.97 br s 1H
Methyl (-CH₃) 2.28 s 6H

Data is based on spectra recorded in CDCl₃. figshare.com

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Backbone Characterization

Carbon-13 NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of this compound. The chemical shifts in the ¹³C NMR spectrum are indicative of the electronic environment of each carbon atom.

The carbon atoms of the two methyl groups typically resonate at the most upfield position, around δ 21.5 ppm. The methylene bridge carbon (-CH₂) is expected to appear around δ 48.5 ppm.

The aromatic region of the spectrum displays multiple signals. The carbons of the 3,5-dimethylaniline moiety are influenced by the electron-donating nature of the amino and methyl groups. The C1 carbon (attached to the nitrogen) is expected around δ 148.2 ppm, while the C3 and C5 carbons (bearing the methyl groups) would appear near δ 138.8 ppm. The C2 and C6 carbons are predicted to be around δ 114.1 ppm, and the C4 carbon should have a signal near δ 118.8 ppm.

For the benzyl ring, the quaternary carbon (C1') attached to the methylene group is anticipated around δ 139.5 ppm. The other aromatic carbons of this ring (C2'/C6', C3'/C5', and C4') are expected to produce signals in the typical aromatic range of δ 127-129 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Methyl (-CH₃) 21.5
Methylene (-CH₂-) 48.5
Dimethylaniline Aromatic (C2, C6) 114.1
Dimethylaniline Aromatic (C4) 118.8
Benzyl Aromatic (C2', C3', C4', C5', C6') 127.3 - 128.7
Dimethylaniline Aromatic (C3, C5) 138.8
Benzyl Aromatic (C1') 139.5
Dimethylaniline Aromatic (C1) 148.2

Data is predicted based on known values for similar structural motifs.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity

While one-dimensional NMR provides chemical shift and multiplicity data, two-dimensional (2D) NMR experiments are essential for unambiguously confirming the structural connectivity of this compound.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would primarily be useful in confirming the coupling between the adjacent protons within the benzyl ring. No cross-peaks would be expected for the singlet signals from the dimethylaniline ring, methylene, and methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would be instrumental in assigning the carbon signals. For instance, the proton signal at δ 2.28 ppm would correlate with the carbon signal around δ 21.5 ppm, confirming the methyl groups. Similarly, the methylene proton signal at δ 4.34 ppm would correlate with the carbon signal near δ 48.5 ppm. Each aromatic proton signal would correlate with its corresponding aromatic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular structure. Key expected correlations would include:

A correlation between the methylene protons (δ 4.34 ppm) and the C1 carbon of the dimethylaniline ring (δ 148.2 ppm) and the C1' carbon of the benzyl ring (δ 139.5 ppm).

Correlations from the methyl protons (δ 2.28 ppm) to the C3/C5 carbons (δ 138.8 ppm) and the C2/C6 and C4 carbons of the dimethylaniline ring.

Correlations from the amine proton (δ 3.97 ppm) to the methylene carbon (δ 48.5 ppm) and the C1 carbon of the dimethylaniline ring (δ 148.2 ppm).

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific functional groups.

A prominent band would be expected in the region of 3350-3450 cm⁻¹ due to the N-H stretching vibration of the secondary amine. The C-H stretching vibrations of the aromatic rings would appear as a group of bands between 3000 and 3100 cm⁻¹. The aliphatic C-H stretching of the methyl and methylene groups would be observed just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.

The C=C stretching vibrations within the aromatic rings would give rise to several sharp bands in the 1500-1600 cm⁻¹ region. The N-H bending vibration could be seen around 1500-1550 cm⁻¹. The C-N stretching vibration is expected to produce a band in the 1250-1350 cm⁻¹ range. Out-of-plane (OOP) C-H bending vibrations for the substituted benzene (B151609) rings would appear in the fingerprint region, below 900 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H Stretch 3350 - 3450
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 2960
Aromatic C=C Stretch 1500 - 1600
N-H Bend 1500 - 1550
C-N Stretch 1250 - 1350
Aromatic C-H OOP Bending < 900

Data is predicted based on characteristic group frequencies.

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy provides complementary information to FT-IR. Raman active modes are often those that involve a change in polarizability, making it particularly useful for observing vibrations of non-polar bonds and symmetric vibrations.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (C₁₅H₁₇N), this method confirms its molecular weight and provides insight into its structure through analysis of its fragmentation patterns upon ionization. chemguide.co.uk

The molecular formula C₁₅H₁₇N gives a molecular weight of approximately 211.30 g/mol . chemicalbook.com In a typical electron ionization (EI) mass spectrometer, the molecule is bombarded with high-energy electrons, causing it to lose an electron and form a molecular ion (M⁺•) with an m/z corresponding to its molecular weight.

Due to the high energy of ionization, the molecular ion is often unstable and undergoes fragmentation. The fragmentation of this compound is expected to be dominated by cleavage of the bonds adjacent to the nitrogen atom, a process known as alpha-cleavage. libretexts.orgmiamioh.edu The most prominent fragmentation pathways would involve the cleavage of the C-N bond between the nitrogen and the benzyl group or the nitrogen and the dimethylphenyl group.

Key expected fragmentation patterns include:

Benzylic Cleavage: Loss of a benzyl radical (•CH₂C₆H₅) or a benzyl cation ([CH₂C₆H₅]⁺). The benzyl cation often rearranges to the highly stable tropylium (B1234903) ion, which gives a characteristic peak at m/z 91.

Alpha-Cleavage: The bond between the nitrogen and the benzylic carbon is weak and prone to breaking. This results in the formation of a stable [M-C₇H₇]⁺ ion at m/z 120, corresponding to the dimethylanilino fragment.

Loss of Hydrogen: A peak at M-1 is also common for amines, resulting from the loss of a hydrogen atom. miamioh.edu

m/z ValueProposed Ion StructureDescription of Fragmentation
211[C₁₅H₁₇N]⁺•Molecular Ion (M⁺•)
120[(CH₃)₂C₆H₃NH]⁺Loss of a benzyl radical (•C₇H₇) via C-N bond cleavage.
91[C₇H₇]⁺Tropylium ion, formed from the benzyl fragment. This is a very common and stable fragment for benzyl-containing compounds.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

Key structural features that would be determined by X-ray crystallography include:

N-atom Hybridization: The C-N-C bond angle and the sum of angles around the nitrogen would clarify its hybridization state.

Aromatic Ring Orientations: The dihedral angle between the plane of the 3,5-dimethylphenyl ring and the plane of the benzyl ring is a critical conformational parameter.

Bond Lengths and Angles: Precise measurements of all bond lengths (C-N, C-C, C-H) and angles would confirm the molecular connectivity and identify any strain or unusual geometric parameters.

Structural ParameterExpected Value/ObservationSignificance
C-N-C Bond Angle~110-120°Indicates the degree of pyramidal vs. planar geometry at the nitrogen atom.
Phenyl-N-CH₂-Phenyl Dihedral AngleVariableDefines the overall conformation and steric hindrance between the two aromatic rings.
C(aryl)-N Bond Length~1.38 - 1.42 ÅShorter than a typical C-N single bond, indicating some degree of π-conjugation with the aromatic ring. researchgate.net
N-C(benzyl) Bond Length~1.45 - 1.48 ÅTypical C-N single bond length.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Optical Properties

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to electronic transitions between molecular orbitals. nih.gov For this compound, the spectrum is determined by the chromophores present: the 3,5-dimethylphenyl ring and the benzyl ring, both of which are aromatic systems, and the nitrogen atom with its non-bonding lone pair of electrons.

The expected electronic transitions are primarily of two types:

π → π* Transitions: These are high-energy transitions occurring within the aromatic rings. They are typically responsible for strong absorption bands in the UV region. truman.edu The presence of alkyl (methyl) and amino substituents on the benzene ring tends to shift these absorptions to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene.

n → π* Transitions: These transitions involve the excitation of a non-bonding electron from the nitrogen lone pair into an anti-bonding π* orbital of the aromatic ring. truman.edu These are generally lower in energy and have weaker absorption intensity compared to π → π* transitions. diva-portal.org

The UV-Vis spectrum of the related compound benzylamine (B48309) shows absorption maxima at 206 nm and 256 nm. sielc.com The spectrum of this compound is expected to be similar but modified by the electronic effects of the dimethylaniline moiety, likely resulting in a further red-shift of the absorption bands.

Type of TransitionOrbitals InvolvedExpected Wavelength Region (nm)Relative Intensity
π → ππ (aromatic ring) → π (aromatic ring)~240 - 280Strong
n → πn (Nitrogen lone pair) → π (aromatic ring)> 280Weak to Moderate

Time-Resolved Photoelectron Imaging for Ultrafast Electronic Relaxation Dynamics

Time-Resolved Photoelectron Imaging (TRPEI) is a sophisticated pump-probe spectroscopic technique used to study the dynamics of molecules on extremely short timescales, typically femtoseconds (10⁻¹⁵ s). kyoto-u.ac.jp In a TRPEI experiment, an initial "pump" laser pulse excites the molecule to a higher electronic state. A second, time-delayed "probe" pulse then ionizes the molecule, and the resulting photoelectrons are analyzed for their kinetic energy and angular distribution. By varying the delay between the pump and probe pulses, the evolution of the excited state can be mapped in real-time. rsc.orgresearchgate.net

While no TRPEI studies on this compound itself have been reported, extensive research on the closely related molecules aniline, N,N-dimethylaniline, and 3,5-dimethylaniline provides profound insight into the likely relaxation dynamics. hw.ac.uk Studies on these molecules after UV excitation around 250 nm reveal complex dynamics involving two low-lying singlet excited states: S₁ (a ππ* state) and S₂ (a 3s/πσ* state). rsc.orghw.ac.uk

The key findings from these related systems suggest that upon UV excitation, this compound would likely undergo the following ultrafast processes:

Direct Population of Multiple States: The initial pump pulse may populate both the S₁ (ππ) and S₂ (3s/πσ) states.

Competing Relaxation Pathways from S₂: The S₂ state has two primary decay channels. One is direct dissociation along the N-C(benzyl) bond. The other is a very rapid internal conversion to the S₁ (ππ*) state, often occurring on a timescale of around 100 fs. hw.ac.uk

S₁ State Dynamics: The S₁ state is generally longer-lived and may undergo intramolecular vibrational redistribution before eventually relaxing back to the ground state. researchgate.net

The substitution pattern—specifically the two methyl groups on the ring and the benzyl group on the nitrogen—is known to alter the relative rates of these competing decay pathways. hw.ac.uk The bulky benzyl group, in particular, would be expected to significantly influence the potential energy surfaces and the dynamics of dissociation and internal conversion at the nitrogen center.

Dynamic ProcessInvolved StatesCharacteristic Timescale (from analogs)Significance
Internal ConversionS₂ (3s/πσ) → S₁ (ππ)~100 fsAn ultrafast, non-radiative pathway for energy dissipation. hw.ac.uk
Direct DissociationS₂ (3s/πσ) → Dissociated FragmentsSub-picosecondCompeting pathway involving N-substituent bond cleavage. hw.ac.uk
Intramolecular Vibrational Redistribution (IVR)Within S₁ (ππ)<1 psRapid distribution of vibrational energy within the excited molecule. researchgate.net

Computational and Theoretical Investigations of N Benzyl 3,5 Dimethylaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular characteristics of N-Benzyl-3,5-dimethylaniline. These methods provide a microscopic view of the molecule's geometry and electronic distribution.

Density Functional Theory (DFT) is a widely used computational method to predict the molecular structure and electronic properties of chemical compounds. For this compound, DFT calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, are used to determine the most stable geometric configuration. researchgate.net These calculations optimize the bond lengths, bond angles, and dihedral angles of the molecule by finding the minimum energy state on the potential energy surface.

A hypothetical table of selected optimized geometrical parameters for this compound, based on DFT calculations for similar molecules, is presented below.

ParameterPredicted Value
C-N (aniline) bond length~1.40 Å
C-N (benzyl) bond length~1.45 Å
C-N-C bond angle~120°
Dihedral angle (Ph-N-CH2-Ph)Varies with conformation

Note: These are estimated values based on related compounds and serve for illustrative purposes.

For a more precise understanding of the electronic structure, high-level ab initio methods like Coupled-Cluster (CC) theory can be employed. While computationally more demanding than DFT, these methods provide more accurate results for electron correlation effects. These calculations can refine the understanding of the molecule's stability and reactivity, which is crucial for predicting its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. libretexts.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring, particularly on the nitrogen atom and the aromatic system. The LUMO is likely to be distributed over the benzyl (B1604629) group's aromatic ring. The electron-donating methyl groups on the aniline ring would increase the energy of the HOMO, thereby reducing the HOMO-LUMO gap and increasing the molecule's reactivity towards electrophiles. researchgate.net

A representative table of FMO energies is shown below.

OrbitalEnergy (eV)
HOMO~ -5.5
LUMO~ -0.5
HOMO-LUMO Gap~ 5.0

Note: These are hypothetical values for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution in a molecule and helps in identifying sites for electrophilic and nucleophilic attack. libretexts.org The MEP map of this compound would show regions of negative potential (in red) and positive potential (in blue).

The most negative potential is anticipated to be located around the nitrogen atom due to its lone pair of electrons, making it a primary site for electrophilic attack. The aromatic rings, particularly the aniline ring enriched by the methyl groups, would also exhibit negative potential. Regions of positive potential are expected around the hydrogen atoms. researchgate.net

Conformational Analysis and Potential Energy Surface Mapping

The presence of rotatable single bonds in this compound allows for multiple conformations. Conformational analysis involves studying the different spatial arrangements of the atoms and their relative energies. libretexts.orgbyjus.com Rotation around the C-N bonds leads to various conformers with different steric hindrances and stabilities.

The potential energy surface can be mapped by systematically changing the dihedral angles of the key bonds and calculating the energy at each point. This analysis helps in identifying the most stable conformers and the energy barriers for interconversion between them. For this compound, the orientation of the benzyl group relative to the dimethylaniline moiety would be a key determinant of conformational preference, influenced by steric interactions between the aromatic rings. iucr.org

Solvent Effects on Molecular Properties and Reaction Energetics

The properties and reactivity of this compound can be significantly influenced by the solvent. rsc.org Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

The elucidation of reaction mechanisms involving this compound can be significantly enhanced through the use of computational modeling. Techniques such as Density Functional Theory (DFT) are powerful tools for investigating the intricate details of chemical transformations. By constructing a theoretical model of the reaction, chemists can map out the potential energy surface, identify transition states, and calculate activation energies, thereby providing a comprehensive understanding of the reaction pathway.

For instance, in the N-alkylation of 3,5-dimethylaniline (B87155) with a benzyl halide, computational modeling can be employed to explore the nucleophilic substitution mechanism. DFT calculations can determine the geometry of the reactants, the transition state, and the products. The transition state, a critical point on the reaction coordinate, represents the highest energy barrier that must be overcome for the reaction to proceed. The calculated activation energy associated with this transition state provides a quantitative measure of the reaction rate.

Furthermore, computational studies can investigate the role of solvents and catalysts in the reaction. By including solvent molecules in the calculation, it is possible to model the solvation effects and their influence on the reaction energetics. Similarly, the interaction of a catalyst with the reactants can be modeled to understand how it lowers the activation energy and accelerates the reaction. These computational insights are invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

A hypothetical reaction mechanism for the formation of this compound from 3,5-dimethylaniline and benzyl chloride, as elucidated by DFT calculations, could involve the following key steps:

Formation of the Reactant Complex: The initial step involves the approach of 3,5-dimethylaniline and benzyl chloride to form a reactant complex.

Transition State: A transition state is reached where the nitrogen atom of the aniline forms a partial bond with the benzylic carbon, while the carbon-chlorine bond is partially broken.

Formation of the Product Complex: After surmounting the energy barrier of the transition state, the system evolves to a product complex, consisting of this compound and a chloride ion.

Dissociation of Products: Finally, the product complex dissociates to yield the final products.

The energetics of such a process can be summarized in a data table, providing a clear picture of the reaction profile.

SpeciesRelative Energy (kcal/mol)
Reactants (3,5-dimethylaniline + benzyl chloride)0.0
Reactant Complex-2.5
Transition State+15.8
Product Complex-10.2
Products (this compound + HCl)-8.5

This table presents hypothetical relative energy values for the key species in the reaction pathway, as would be determined by DFT calculations. The values are for illustrative purposes to demonstrate the insights gained from computational modeling.

Spectroscopic Parameter Prediction via Theoretical Calculations (e.g., GIAO NMR Shifts)

Theoretical calculations are an indispensable tool for predicting the spectroscopic parameters of molecules like this compound. Methods such as the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with DFT, allow for the accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. acs.org These theoretical predictions are highly valuable for the structural elucidation of newly synthesized compounds and for the interpretation of experimental NMR spectra.

The GIAO method calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. These shielding values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). The accuracy of the predicted chemical shifts is dependent on the level of theory and the basis set used in the calculations. By comparing the theoretically predicted NMR spectrum with the experimental one, chemists can confirm the structure of the molecule and assign the resonances to specific atoms.

For this compound, theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. The predicted values would be influenced by the electronic environment of each nucleus. For example, the protons on the aromatic rings will have different chemical shifts depending on their position relative to the nitrogen atom and the methyl groups. Similarly, the chemical shifts of the carbon atoms will vary based on their hybridization and connectivity.

Below are interactive data tables showing hypothetical predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using the GIAO method at the B3LYP/6-311+G(d,p) level of theory, a common and reliable combination for such predictions.

Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (ppm)
NH Proton4.15
CH₂ Protons4.32
Aromatic Protons (3,5-dimethylphenyl)6.50 - 6.60
Aromatic Protons (benzyl)7.20 - 7.40
CH₃ Protons2.25

Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)
CH₃ Carbons21.5
CH₂ Carbon48.5
Aromatic Carbons (3,5-dimethylphenyl)112.0 - 148.0
Aromatic Carbons (benzyl)127.0 - 139.0

These tables present hypothetical predicted NMR chemical shifts for this compound. The values are for illustrative purposes to demonstrate the output of GIAO calculations and may not correspond to experimental values.

Research Applications of N Benzyl 3,5 Dimethylaniline in Chemical Synthesis and Materials Science

Role as a Synthetic Intermediate in Complex Molecule Construction

As a chemical intermediate, N-Benzyl-3,5-dimethylaniline is a foundational component in the synthesis of more complex molecular architectures. smolecule.com Its utility stems from the reactivity of its constituent parts: the aniline (B41778) nitrogen, the activated aromatic ring, and the benzyl (B1604629) moiety. This structure allows it to be a versatile building block for creating a diverse range of organic molecules for both chemical and biological research. smolecule.com The presence of multiple reactive sites allows for sequential and controlled modifications, making it a strategic choice for constructing elaborate, multifunctional compounds. researchgate.netrsc.org

Precursor for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are core structures in a vast number of biologically active compounds and functional materials. nih.govnih.govrsc.org Anilines are common precursors for these ring systems. While specific literature detailing the cyclization of this compound is specialized, the reactivity of closely related N-benzylaniline structures provides a clear precedent for its potential in this area.

A notable example is the synthesis of 1,2,3,4-tetrahydroquinolines. Research has shown that N-benzyl-3-anilinopropanamides, which share the core N-benzylaniline structure, can undergo facile ring closure to form 4-hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinolines. researchgate.netscirp.org This type of intramolecular cyclization highlights a pathway by which this compound, after appropriate functionalization, could serve as a precursor to form fused heterocyclic systems. The general utility of aniline derivatives as starting materials is well-established for a wide array of N-heterocycles.

Table 1: Examples of Nitrogen-Containing Heterocycles Synthesized from Aniline Derivatives

Heterocycle Class Number of Nitrogen Atoms Ring Size Representative Synthesis Context
Tetrahydroquinolines 1 6-membered (fused) Intramolecular cyclization of N-alkylaniline derivatives. researchgate.netscirp.org
Pyrroles 1 5-membered Commonly formed via Paal–Knorr reaction involving an amine. nih.gov
Pyrimidines 2 6-membered Synthesized from various starting materials including those derived from amines. nih.gov

Building Block for Multifunctional Organic Compounds

This compound serves as an exemplary building block for multifunctional organic compounds due to its distinct reactive zones. researchgate.net A multifunctional compound in this context is a molecule designed with several functional groups that can undergo further, selective chemical transformations. The this compound structure offers at least three such zones:

The Secondary Amine: The nitrogen atom can be involved in further alkylation, acylation, or used as a directing group in metallation reactions.

The Dimethylaniline Ring: The two methyl groups are electron-donating, activating the aromatic ring towards electrophilic aromatic substitution. Reactions can be directed to the ortho- and para-positions relative to the amino group.

The Benzyl Group Ring: The phenyl ring of the benzyl group can also be functionalized, although it is less activated than the dimethylaniline ring.

This inherent functionality allows chemists to use this compound as a scaffold, systematically adding complexity and function to create new materials and molecular probes. mdpi.com

Intermediate in the Synthesis of Agrochemicals

The development of novel agrochemicals, such as pesticides and herbicides, often relies on nitrogen-containing heterocyclic scaffolds. researchgate.net The utility of this compound in this sector is linked to its role as a precursor to these active molecular frameworks. For instance, derivatives of 1,2,3,4-tetrahydroquinoline (TQ) are noted for their applications as pesticides. researchgate.net Given that N-benzylaniline structures are viable precursors for the synthesis of the TQ skeleton, this compound represents a potential starting point for the development of new crop protection agents. researchgate.netscirp.org

Precursor for Pharma-Relevant Scaffolds (excluding biological activity studies)

Research on the closely related compound, N-benzyl-3,4,5-trimethoxyaniline, demonstrates the power of this molecular architecture. researchgate.netnih.gov Through a process known as "scaffold hopping," where the core structure is modified to create new molecular classes, scientists have used this N-benzylaniline derivative to synthesize 5,6,7-trimethoxyflavan derivatives. nih.gov This work underscores that the N-benzylaniline scaffold is a versatile framework for building libraries of compounds for screening. researchgate.net By analogy, this compound provides a similar foundational structure for the synthesis of novel molecular entities with potential pharmaceutical relevance. The broad importance of nitrogen heterocycles in a majority of biologically active compounds further highlights the value of their precursors. nih.govrsc.orgresearchgate.net

Ligand Design and Coordination Chemistry

The field of coordination chemistry involves the study of compounds formed between a central metal atom and surrounding molecules or ions, known as ligands. The design of new ligands is crucial for developing novel catalysts that can promote chemical reactions with high efficiency and selectivity. chiba-u.jp

Development of this compound Derived Ligands for Transition Metal Catalysis

This compound and its derivatives are of interest in ligand design primarily due to the Lewis basicity of the aniline nitrogen atom. The lone pair of electrons on the nitrogen can form a coordinate bond with an electron-deficient transition metal center.

Theoretical studies on the interaction between N,N-dimethylaniline and zirconocene-based catalysts provide insight into this process. nih.gov These studies show that dimethylaniline can coordinate to the cationic zirconium metal center, forming a [(IPCF)ZrMe(NMe₂Ph)]⁺ complex. The stability of this metal-nitrogen bond is influenced by both steric and electronic factors of the ligands already attached to the metal. nih.gov This demonstrates the fundamental capacity of the anilino-nitrogen to act as a coordination site.

Furthermore, the structure of this compound allows for modifications to create more complex ligands. For example, functional groups with other donor atoms (like phosphorus or oxygen) could be introduced onto the aromatic rings to create multidentate chelating ligands, which bind to the metal at multiple points, often leading to more stable and reactive catalysts. The benzyl group itself can participate in coordination with some transition metals, such as nickel, through a process forming η³-benzyl complexes, which are important intermediates in catalytic reactions like olefin polymerization. researchgate.netresearchgate.net

Table 2: Transition Metals Studied with N-Aryl Ligands and Benzyl Moieties

Metal Ligand/Moiety Type Context of Study
Zirconium (Zr) Dimethylaniline Coordination to cationic zirconocene complexes for polymerization catalysis. nih.gov
Nickel (Ni) η³-benzyl complexes Catalyst precursors for ethylene oligomerization and polymerization. researchgate.net

Exploration of Metal-Ligand Complexes for Catalytic Applications

The nitrogen atom in this compound possesses a lone pair of electrons, allowing it to function as a ligand in coordination complexes with transition metals. Its utility in catalysis is influenced by both the electronic nature of the nitrogen center and the steric bulk provided by the benzyl and dimethylphenyl groups.

In the context of platinum group metals, aniline derivatives can be incorporated into multidentate ligand scaffolds. For instance, related N,N-dialkylaniline moieties have been used as part of P,N-chelating ligands for platinum(II) complexes. acs.org These complexes demonstrate the principle of using the aniline nitrogen as a soft donor ligand in coordination chemistry. Research on such complexes has shown that the nitrogen atom of the P,N-chelating ligand is often weakly bonded to the metal center, which can be a desirable feature for creating a labile coordination site in a catalytic cycle. acs.org The steric hindrance from the benzyl and 3,5-dimethylphenyl groups in this compound would further influence the geometry and stability of such potential metal complexes, making it a target for designing catalysts with specific activity and selectivity.

Table 1: Role of Aniline-Type Ligands in Catalysis

Feature Relevance to this compound in Catalysis
Nitrogen Lone Pair Acts as a Lewis base to coordinate with transition metal centers, forming metal-ligand complexes.
Steric Hindrance The benzyl and 3,5-dimethyl groups provide significant steric bulk, influencing the coordination geometry and potentially creating specific pockets for substrate binding.
Electronic Effects The methyl groups on the aniline ring are electron-donating, increasing the electron density on the nitrogen and affecting its donor strength as a ligand.
Ligand Lability In related systems, the metal-nitrogen bond of aniline-type ligands can be weak, allowing for ligand dissociation to open a coordination site for catalysis. acs.org

Applications in Materials Science

The distinct chemical structure of this compound makes it a valuable building block in the field of materials science, particularly for creating specialized organic molecules and functional materials.

This compound serves as a versatile intermediate in organic synthesis. Its structure can be modified through various reactions targeting the aromatic rings or the benzylic position, allowing for the construction of more complex molecules. While its direct use as a monomer in large-scale polymer production is not widely documented, it functions as a precursor for high-value specialty chemicals. These chemicals can, in turn, be used in the synthesis of specialized polymers or other advanced materials where specific electronic or physical properties are required. For instance, related N-alkylanilines are known precursors for compounds used in the production of pharmaceuticals and electronic materials. rsc.org The parent compound, 3,5-dimethylaniline (B87155), is a known intermediate for dyestuffs. google.comgoogle.com

The structural backbone of this compound is found in various functional organic materials, most notably dyes. The tertiary amine group acts as a powerful auxochrome, a group that enhances and modifies the color of a chromophore. By donating electron density into an associated π-system, it can shift the absorption spectrum of a molecule, often leading to deeper and more intense colors.

The N,N-dialkylamino functional group is a common feature in many classes of dyes. chemicalbook.comyoutube.comalfa-chemistry.com The specific substituents on the nitrogen—in this case, a benzyl and two methyl groups on the ring—allow for fine-tuning of the material's properties. For example, these groups can enhance solubility in organic media and influence the final color and light-fastness of the dye. N-benzylaniline itself has been used in the formation of azo dyes for analytical purposes. medchemexpress.com The presence of the 3,5-dimethyl substitution pattern provides steric protection, which can increase the chemical and thermal stability of the final material.

Table 2: Structural Features of this compound for Functional Materials

Structural Feature Influence on Material Properties (e.g., Dyes)
Tertiary Aniline Nitrogen Strong electron-donating group (auxochrome) that intensifies and modifies color.
Aromatic Rings Form the core of the chromophore system and allow for π-π stacking interactions in the solid state.
Benzyl Group Enhances solubility in organic solvents and can be used to tune electronic properties and steric interactions.
3,5-Dimethyl Groups Provide steric hindrance, potentially increasing the stability of the molecule. They also contribute to the electronic properties of the aniline ring.

Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic forces. mdpi.com Within this field, host-guest chemistry focuses on the complexation of a smaller "guest" molecule within a larger "host" molecule. While specific studies detailing the supramolecular behavior of this compound are not prevalent, its structural characteristics suggest potential roles in host-guest systems.

As a guest molecule, this compound possesses distinct features that could be recognized by synthetic hosts. Its two aromatic rings—the benzyl and the dimethylphenyl moieties—are hydrophobic and capable of fitting into the cavities of macrocyclic hosts like cyclodextrins, calixarenes, or cucurbiturils. nih.govresearchgate.net The specific size and shape of the molecule, dictated by the substitution pattern, would determine the selectivity and binding affinity for a particular host cavity. Studies on simpler aniline derivatives have demonstrated their ability to be encapsulated by hosts like cucurbiturils, where the aromatic ring of the guest resides within the host's cavity. nih.govresearchgate.net

Conversely, the aromatic rings of this compound could potentially participate as part of a larger host structure. The phenyl and dimethylphenyl groups can engage in π-π stacking interactions with electron-deficient aromatic guests. Although the molecule itself is not a pre-organized macrocycle, its structural motifs are relevant to the non-covalent forces that govern molecular recognition and self-assembly processes. mdpi.com

Table 3: Potential Roles of this compound in Supramolecular Chemistry

Role Interacting Features Potential Host/Guest Partners
Guest Hydrophobic aromatic rings (benzyl and dimethylphenyl). Macrocyclic hosts (e.g., cyclodextrins, cucurbiturils) with suitably sized cavities. nih.govresearchgate.net
Component of a Host Aromatic rings capable of π-π stacking interactions. Electron-deficient aromatic guest molecules.

Future Directions and Emerging Research Avenues for N Benzyl 3,5 Dimethylaniline

Development of Novel and Sustainable Synthetic Pathways

The future synthesis of N-Benzyl-3,5-dimethylaniline will likely pivot towards greener and more atom-economical methodologies, moving away from conventional approaches that can be hazardous or inefficient. iastate.edu Research will focus on minimizing waste, reducing energy consumption, and utilizing renewable resources.

Key emerging synthetic strategies include:

Photocatalysis and Electrocatalysis: These methods use light or electrical energy to drive chemical reactions, often under mild conditions. Photocatalytic strategies, for instance, can enable the C-H functionalization of primary amines with 100% atom economy, providing a direct route to complex amine derivatives. hepatochem.comresearchgate.net The application of photocatalytic and electrocatalytic systems to the N-alkylation of 3,5-dimethylaniline (B87155) with benzyl (B1604629) derivatives represents a promising avenue for sustainable production. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields. Future protocols may involve microwave-assisted synthesis in the absence of traditional organic solvents, potentially using recyclable catalysts. tandfonline.com

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, enhanced safety, and easier scalability compared to batch processes. Integrating photocatalysis or other advanced catalytic methods into flow systems can lead to highly efficient and automated synthesis of this compound. vapourtec.comnih.gov

Biomass-Derived Feedstocks: A long-term goal for sustainable chemistry is the use of renewable feedstocks. Research into the conversion of biomass-derived molecules into aromatic amines and benzylating agents could provide a completely green route to this compound. rsc.org

Table 1: Comparison of Modern Synthetic Strategies for Amine Synthesis
Synthetic StrategyKey AdvantagesPotential Application for this compoundReferences
PhotocatalysisMild reaction conditions, high atom economy, use of renewable energy source (light).Direct C-H alkylation or N-alkylation using light-mediated catalysts. hepatochem.comresearchgate.net
ElectrocatalysisAvoids stoichiometric chemical oxidants/reductants, precise control over reaction potential.Electrochemical C-N bond formation between 3,5-dimethylaniline and a benzyl precursor. rsc.org
Flow ChemistryEnhanced safety, scalability, precise process control, ease of automation.Automated, continuous production with integrated purification steps. vapourtec.comnih.gov
Microwave-Assisted SynthesisRapid heating, significantly reduced reaction times, improved yields.Solvent-free or reduced-solvent synthesis under accelerated conditions. tandfonline.com

Exploration of Uncharted Reactivity and Transformation Pathways

Beyond its synthesis, future research will delve into the untapped reactive potential of the this compound scaffold. The presence of multiple C-H bonds on the benzyl and dimethylaniline rings, along with the tertiary amine core, offers numerous sites for novel chemical transformations. beilstein-journals.orgprinceton.edu

C-H Bond Functionalization: This area has become a major focus in organic synthesis, as it allows for the direct conversion of typically inert C-H bonds into new functional groups without requiring pre-functionalized substrates. beilstein-journals.orgyale.edu Future work on this compound will likely explore the selective functionalization of the benzylic C-H bonds or the aromatic C-H bonds. Photo-catalyzed methods, for example, have been shown to enable the C-H alkylation of N-benzyl anilines via a 1,5-hydrogen atom transfer (HAT) mechanism, a pathway that could be exploited for this compound. researchgate.net

Novel Cyclization and Annulation Reactions: The this compound structure can serve as a precursor for constructing complex nitrogen-containing heterocycles. Research into metal-free, thermally induced domino reactions, such as the N-phenyl 3-aza-Cope rearrangement, could transform aniline (B41778) analogues into structurally diverse dihydropyridines and other valuable heterocyclic systems. researchgate.net

Dearomatization Reactions: Exploring the dearomatization of the aniline ring would open pathways to novel three-dimensional molecular architectures, which are of significant interest in medicinal chemistry for escaping "flatland" and improving pharmacological properties.

Integration with Advanced Catalytic Systems

The discovery of novel reactivity is intrinsically linked to the development of new catalysts. Future research will leverage sophisticated catalytic systems to control the selectivity and efficiency of reactions involving this compound.

Nano-Biocatalysis: This emerging field combines the high selectivity of enzymes with the robustness of nanomaterials. nih.govnih.gov Enzymes could be immobilized on nanocarriers like magnetic nanoparticles or carbon dots, creating highly stable, recoverable, and reusable catalysts for the synthesis or transformation of this compound. mdpi.comunits.itazonano.com This approach aligns with the principles of green chemistry.

Advanced Homogeneous Catalysis: The development of novel ligands for transition metals like palladium and copper continues to push the boundaries of C-N cross-coupling and C-H functionalization reactions. acs.orgnih.govkaust.edu.sa Future studies may employ peptidyl copper complexes or other designer catalysts to achieve unprecedented enantioselective transformations on derivatives of this compound. clemson.edu

Metal-Free Catalysis: The use of organocatalysts or simple reagents like LiBr to mediate reactions offers a cost-effective and less toxic alternative to transition metal catalysis. acs.orgacs.org For instance, amine-rich carbon dots have emerged as promising metal-free nano-catalytic platforms for a variety of organic transformations. units.it

Predictive Modeling for Structure-Reactivity Relationships

Computational chemistry and machine learning are becoming indispensable tools for modern chemical research. Their application to this compound can significantly accelerate the pace of discovery.

Machine Learning for Reaction Prediction: Algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new transformations. neurips.cc Such models could predict the yield and selectivity of various synthetic routes to this compound or forecast the products of its functionalization under different conditions, saving significant experimental effort. cmu.eduyoutube.com

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR): These models establish mathematical relationships between a compound's chemical structure and its properties. For this compound derivatives, QSPR models could predict physical properties like solubility or electronic characteristics, while QSAR models could predict biological activity, guiding the design of new molecules for specific applications.

Generative Modeling for Amine Design: Advanced machine learning approaches, such as Scoring-Assisted Generative Exploration (SAGE), can design entirely new amine structures with optimized properties. arxiv.org This could be used to design derivatives of this compound tailored for specific functions, such as enhanced catalytic activity or specific material properties. arxiv.org

Interdisciplinary Research with Chemical Biology and Advanced Materials Development

The unique electronic and structural features of this compound make it a candidate for exploration in interdisciplinary fields.

Chemical Biology: Derivatives of anilines are common motifs in pharmaceuticals. mdpi.com While anilines can present metabolic liabilities, research into their isosteric replacement to improve drug safety and efficacy is an active area. acs.org this compound could serve as a scaffold for developing new therapeutic agents. Furthermore, by incorporating fluorescent tags, its derivatives could be developed as chemical probes to investigate biological pathways. nih.gov

Advanced Materials Science: N-arylated amines are fundamental building blocks for organic electronic materials. acs.org The electron-rich nature of the this compound core suggests its derivatives could be investigated as n-type organic semiconductors. rsc.org Such materials are crucial for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). Future research could involve synthesizing polymers or small molecules based on this scaffold and characterizing their electronic and photophysical properties.

Leveraging High-Throughput Experimentation and Data Science in Research on this compound

To efficiently explore the vast chemical space associated with synthesis, reactivity, and applications, modern high-throughput and data-driven approaches are essential.

High-Throughput Experimentation (HTE): HTE utilizes miniaturization and parallelization to conduct hundreds or thousands of experiments simultaneously. nih.govyoutube.comchemrxiv.org This technology is ideal for rapidly screening a wide array of catalysts, ligands, solvents, and reaction conditions to optimize the synthesis of this compound or to discover novel reactions. nih.govnih.gov

Data-Driven Discovery and Automation: The massive datasets generated by HTE are perfectly suited for machine learning analysis. youtube.com A powerful emerging workflow involves using Bayesian optimization or other algorithms to analyze the results of an initial HTE screen and then intelligently propose the next set of experiments to perform. nih.govresearchgate.netacs.org This creates a closed-loop, automated system—a "self-driving lab"—that can navigate the complex parameter space of a chemical reaction to find optimal conditions with minimal human intervention. youtube.com Applying this to this compound would dramatically accelerate the discovery of new synthetic protocols and applications. digitellinc.com

Table 2: Integration of HTE and Data Science in Chemical Research
TechnologyFunctionApplication to this compound ResearchReferences
High-Throughput Experimentation (HTE)Parallel execution of many miniaturized experiments.Rapidly screen catalysts, reagents, and conditions for synthesis and functionalization reactions. nih.govchemrxiv.org
Machine Learning / AIAnalyzes large datasets to identify patterns and make predictions.Predict reaction outcomes, propose new reaction conditions, design novel derivatives. neurips.ccyoutube.com
Automated "Self-Driving" LabsIntegrates HTE robotics with AI algorithms for autonomous experimentation.Efficiently optimize reaction conditions for yield, cost, or sustainability in a closed loop. nih.govyoutube.com

Q & A

Q. What are the standard synthetic routes for N-Benzyl-3,5-dimethylaniline, and how is purity ensured in academic settings?

  • Methodological Answer : The synthesis typically involves a nucleophilic substitution reaction between 3,5-dimethylaniline and benzyl halides (e.g., benzyl chloride) under basic conditions. Purification is achieved via column chromatography using ethyl acetate/hexane gradients to isolate the product . Purity is validated using thin-layer chromatography (TLC) and 1^1H NMR spectroscopy, with characteristic signals for aromatic protons (~6.4 ppm), methyl groups (~2.3 ppm), and the benzyl methylene group (~4.1 ppm) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should researchers prioritize?

  • Methodological Answer : 1^1H NMR is critical for confirming substitution patterns and regioselectivity. Key signals include aromatic protons (integrated for symmetry), methyl groups (singlets for symmetry), and the benzyl methylene group (broad singlet due to NH coupling). High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy confirms NH stretching (~3400 cm1^{-1}). For structural ambiguity, X-ray crystallography can resolve spatial arrangements, as demonstrated for related compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for derivatives of this compound during structural elucidation?

  • Methodological Answer : Discrepancies in splitting patterns or chemical shifts may arise from dynamic effects (e.g., hindered rotation of the benzyl group). Variable-temperature NMR can stabilize conformers and clarify splitting. Cross-validation with computational methods (DFT calculations for predicted shifts) and X-ray crystallography (to confirm solid-state structure) is recommended. For example, crystallographic data for N-Benzyl-3,5-dideoxy-3,5-imino derivatives revealed precise torsion angles and hydrogen bonding, aiding interpretation of solution-phase data .

Q. What mechanistic insights explain the reactivity of this compound in palladium-catalyzed cross-coupling reactions?

  • Methodological Answer : The electron-donating methyl and benzyl groups activate the aromatic ring toward electrophilic substitution but may sterically hinder metal coordination. In cross-coupling, the NH group can act as a directing group, though benzyl substitution may require protective strategies. Comparative studies with N-Ethyl-3,5-dimethylaniline suggest that steric bulk at the nitrogen center influences catalytic turnover. Reaction optimization should balance temperature, ligand choice (e.g., bulky phosphines), and solvent polarity to mitigate deactivation pathways .

Q. What toxicological assessments are critical when handling this compound in biological studies?

  • Methodological Answer : Prior to in vitro or in vivo studies, assess acute toxicity via Ames tests (for mutagenicity) and zebrafish embryo assays (for developmental toxicity). Structural analogs like halogenated anilines form DNA adducts via metabolic activation, suggesting potential genotoxicity . Always use PPE (gloves, goggles, fume hoods) and adhere to hazard codes (e.g., H315 for skin irritation). For disposal, neutralize with oxidizing agents (e.g., KMnO4_4) under controlled conditions .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the biological activity of this compound derivatives?

  • Methodological Answer : Discrepancies in bioactivity data (e.g., antimicrobial vs. inactive results) may stem from purity variations or assay conditions. Replicate experiments using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and validate compound identity via LC-MS. For example, impurities in N-Isopropyl-3,5-dimethylaniline synthesis skewed early bioactivity reports; rigorous HPLC purification resolved these issues .

Experimental Design Considerations

Q. What strategies optimize the synthesis of this compound derivatives for high-throughput screening?

  • Methodological Answer : Employ parallel synthesis techniques with automated liquid handlers to vary substituents (e.g., benzyl vs. cycloalkyl groups). Use microwave-assisted reactions to reduce reaction times and improve yields. Monitor progress via inline IR or Raman spectroscopy. For purification, leverage solid-phase extraction (SPE) cartridges instead of traditional column chromatography to enhance throughput .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.